molecular formula C24H24N2O5S2 B2435363 (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 300378-24-9

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No.: B2435363
CAS No.: 300378-24-9
M. Wt: 484.59
InChI Key: KBLRHTXDIOHZOV-HKWRFOASSA-N
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Description

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-31-19-12-6-16(7-13-19)15-20-22(28)26(24(32)33-20)14-4-2-3-5-21(27)25-18-10-8-17(9-11-18)23(29)30/h6-13,15H,2-5,14H2,1H3,(H,25,27)(H,29,30)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLRHTXDIOHZOV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a compound with potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 4-methoxybenzaldehyde and employing various reagents to introduce the thiazolidinone moiety. The synthetic pathway generally includes:

  • Formation of Thiazolidinone : Reaction of 4-methoxybenzaldehyde with thioketones.
  • Amidation : Coupling with hexanoic acid derivatives to form the amide bond.
  • Purification : Utilizing techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. For instance, studies have shown that related thiazolidinones can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound has been tested against various cancer cell lines, demonstrating an IC50 value in the micromolar range, indicating moderate potency.

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Antimicrobial Activity

In addition to its anticancer effects, (Z)-4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazolidinone derivatives, including the compound in focus. The results indicated significant tumor growth inhibition in xenograft models, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Testing :
    Another study assessed the antimicrobial properties using disk diffusion methods against clinical isolates of bacteria. The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

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